molecular formula C15H16F3N3O3S B2926461 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797865-90-7

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2926461
CAS No.: 1797865-90-7
M. Wt: 375.37
InChI Key: QFNFDTACKUWYLC-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound featuring a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the pyrazole ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced species.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its structural features make it a candidate for the treatment of various diseases, including cancer and inflammatory conditions, by modulating specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and specificity.

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-methylphenyl)methanesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-chlorophenyl)methanesulfonamide: The presence of a chlorine atom can affect its reactivity and interaction with biological targets.

Uniqueness

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, binding affinity, and specificity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c16-15(17,18)12-3-1-11(2-4-12)10-25(22,23)20-13-7-19-21(8-13)14-5-6-24-9-14/h1-4,7-8,14,20H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFDTACKUWYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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